molecular formula C13H17BrN2O2 B1389815 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide CAS No. 1138442-81-5

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Cat. No.: B1389815
CAS No.: 1138442-81-5
M. Wt: 313.19 g/mol
InChI Key: LKDSAKBCPFDYDR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide typically involves the reaction of 3-amino-N-(sec-butyl)benzamide with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide can be compared with similar compounds such as 3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. Both compounds have similar chemical structures but differ in the substituent on the amide nitrogen. The sec-butyl group in this compound provides different steric and electronic properties compared to the tert-butyl group in its counterpart . This difference can influence their reactivity, stability, and biological activity.

Similar compounds include:

  • 3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
  • 3-[(2-Bromoacetyl)amino]-N-(iso-butyl)benzamide

These compounds share the bromoacetyl group but differ in the alkyl substituent on the amide nitrogen, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-butan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-3-9(2)15-13(18)10-5-4-6-11(7-10)16-12(17)8-14/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSAKBCPFDYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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